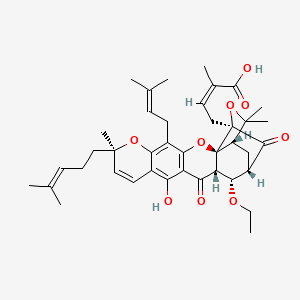
Gambogic acid B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gambogic acid B is a naturally occurring compound extracted from the resin of Garcinia hanburyi, a tree native to Southeast Asia. This compound belongs to the xanthonoid family and is known for its complex caged xanthone structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of gambogic acid B involves several steps. Initially, the organic components are isolated from the resin. This is followed by the separation of this compound from other organic components via crystallization as its pyridinium salt. Finally, the salt is acidified to isolate the free this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale isolation from commercially available gamboge resin. The process includes solvent extraction, crystallization, and purification to achieve high diastereomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions: Gambogic acid B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Gambogic acid B has a wide range of scientific research applications, including:
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent, with studies showing its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: Utilized in the development of novel drug delivery systems and as a natural dye in various industrial applications .
Wirkmechanismus
Gambogic acid B exerts its effects through multiple mechanisms, including:
Induction of Apoptosis: this compound induces programmed cell death in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Inhibition of Cell Proliferation: It inhibits the proliferation of cancer cells by blocking cell cycle progression at the G0/G1 phase.
Targeting Molecular Pathways: this compound targets various molecular pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Gambogic acid B is unique compared to other similar compounds due to its complex caged xanthone structure and potent antitumor properties. Similar compounds include:
Neogambogic Acid: Another xanthonoid with similar antitumor properties but different molecular targets.
Gambogenic Acid: Known for its ability to induce apoptosis and inhibit cell proliferation, similar to this compound .
Eigenschaften
Molekularformel |
C40H50O9 |
|---|---|
Molekulargewicht |
674.8 g/mol |
IUPAC-Name |
(Z)-4-[(1S,2S,8R,15S,16S,17S,19R)-16-ethoxy-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C40H50O9/c1-10-46-34-26-20-27-37(7,8)49-39(35(26)43,19-15-23(6)36(44)45)40(27)29(34)31(42)28-30(41)24-16-18-38(9,17-11-12-21(2)3)47-32(24)25(33(28)48-40)14-13-22(4)5/h12-13,15-16,18,26-27,29,34,41H,10-11,14,17,19-20H2,1-9H3,(H,44,45)/b23-15-/t26-,27-,29-,34-,38+,39-,40-/m0/s1 |
InChI-Schlüssel |
WMAGOAMNTBBBCL-MXHSWORTSA-N |
Isomerische SMILES |
CCO[C@H]1[C@@H]2C[C@@H]3[C@]4([C@H]1C(=O)C5=C(O4)C(=C6C(=C5O)C=C[C@@](O6)(C)CCC=C(C)C)CC=C(C)C)[C@](C2=O)(OC3(C)C)C/C=C(/C)\C(=O)O |
Kanonische SMILES |
CCOC1C2CC3C(OC(C2=O)(C34C1C(=O)C5=C(O4)C(=C6C(=C5O)C=CC(O6)(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C(=O)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)

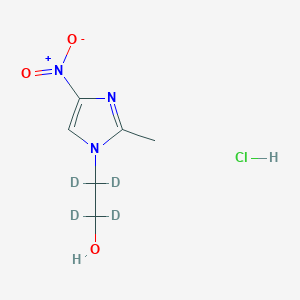


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
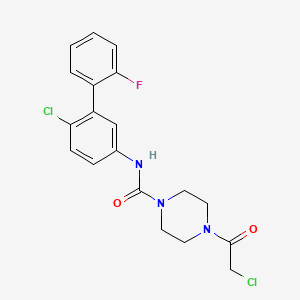
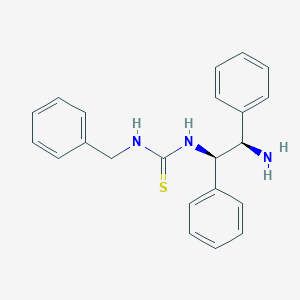
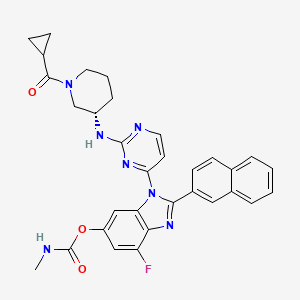

![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)


